molecular formula C12H22ClNO5S B2674022 Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 2377005-20-2

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2674022
CAS No.: 2377005-20-2
M. Wt: 327.82
InChI Key: MMSONMMARVAUDL-SECBINFHSA-N
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Description

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is a complex organic compound that features a tert-butyl ester group, a chlorosulfonylmethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps One common method includes the protection of the amine group in the morpholine ring using a tert-butyloxycarbonyl (Boc) groupThe reaction conditions often involve the use of strong acids or bases to facilitate the formation and cleavage of protective groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biochemical probes or as a building block for biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonylmethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6R)-6-(methylsulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
  • Tert-butyl (6R)-6-(fluorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
  • Tert-butyl (6R)-6-(bromosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate

Uniqueness

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of the chlorosulfonylmethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSONMMARVAUDL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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